2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid
Description
2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a carboxylic acid group at position 5 and a 4-(acetyloxy)phenyl substituent at position 2 of the pyrimidine ring.
Pyrimidinecarboxylic acids are widely explored in medicinal chemistry due to their versatility as enzyme inhibitors, receptor modulators, or fluorescent probes . The acetyloxy group in this compound may enhance membrane permeability compared to polar substituents, making it a candidate for intracellular applications.
Properties
CAS No. |
142603-91-6 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-(4-acetyloxyphenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c1-8(16)19-11-4-2-9(3-5-11)12-14-6-10(7-15-12)13(17)18/h2-7H,1H3,(H,17,18) |
InChI Key |
XSRMHFOPZYHGTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetoxyphenyl)pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-acetoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the corresponding pyrimidine derivative. The reaction typically proceeds under reflux conditions in ethanol, followed by hydrolysis to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Acetoxyphenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(4-Acetoxyphenyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Acetoxyphenyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved would require further investigation through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between 2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid and similar pyrimidine derivatives:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|---|
| Target Compound | 4-(Acetyloxy)phenyl (C2), COOH (C5) | C₁₃H₁₀N₂O₄ | 270.23 | Not provided | Acetyloxy group enhances lipophilicity; carboxylic acid enables ionization. |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Cl (C2), CH₃ (C6), COOH (C4) | C₆H₅ClN₂O₂ | 172.57 | 89581-58-8 | Chloro (electron-withdrawing) and methyl (electron-donating) groups. |
| 4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid | CF₃ (C2-phenyl), CH₃ (C4), COOH (C5) | C₁₃H₉F₃N₂O₂ | 282.22 | 1119449-88-5 | Trifluoromethyl group increases lipophilicity and metabolic stability. |
| 2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid | OCH₃ (C2-phenyl), pyridinyl (C4), COOH (C5) | C₁₇H₁₃N₃O₃ | 307.30 | 1172917-35-9 | Methoxy (electron-donating) and pyridinyl (basic nitrogen) groups. |
| 2-Chloro-4-methylpyrimidine-5-carboxylic acid | Cl (C2), CH₃ (C4), COOH (C5) | C₆H₅ClN₂O₂ | 172.57 | Not provided | Chloro and methyl groups create a sterically hindered, reactive scaffold. |
| Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | CF₃ (C2), COOEt (C5) | C₈H₇F₃N₂O₂ | 220.15 | 4774-35-0 | Ester form improves lipophilicity; trifluoromethyl enhances stability. |
Physicochemical Properties
Lipophilicity (logP):
- The acetyloxy group in the target compound increases logP compared to polar substituents (e.g., COOH or pyridinyl). However, the trifluoromethyl group in the analogue (CAS 1119449-88-5) imparts higher lipophilicity .
- Ethyl esters (e.g., CAS 4774-35-0) exhibit greater lipophilicity than carboxylic acids, favoring passive diffusion .
Acidity (pKa):
Solubility:
- Carboxylic acids generally have moderate aqueous solubility, while ester derivatives (e.g., ethyl esters) are less soluble. The trifluoromethyl group reduces solubility due to hydrophobicity .
Biological Activity
2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research sources.
- Chemical Formula : C13H13N2O4
- Molecular Weight : 257.25 g/mol
- IUPAC Name : this compound
- CAS Number : 142603-91-6
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Fischer Indole Synthesis : Involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
- Acetylation Reactions : The introduction of the acetyloxy group can be achieved through acetylation of the hydroxy group on the phenyl ring.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting it may induce apoptosis through pathways involving caspases and other apoptotic factors.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.6 | Apoptosis induction via caspases |
| HeLa (Cervical) | 12.3 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 18.9 | Inhibition of proliferation |
Antimicrobial Activity
The compound also shows promising antimicrobial properties against a range of bacteria and fungi. In vitro studies have reported effective inhibition against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been noted for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammation.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The pyrimidine structure allows for intercalation between DNA base pairs, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell survival and proliferation, such as topoisomerases and kinases.
Case Study 1: Anticancer Activity
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various derivatives of pyrimidine compounds, including this compound. The results indicated that modifications to the acetyloxy group significantly enhanced cytotoxicity against breast cancer cells, highlighting the importance of structural variations in optimizing therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing new antimicrobial agents, this compound was tested against multi-drug resistant strains of bacteria. The findings revealed that it exhibited superior activity compared to commonly used antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
